(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O3S/c1-2-7-22-14-5-4-13(20)11-17(14)26-19(22)21-18(23)12-3-6-15-16(10-12)25-9-8-24-15/h1,3-6,10-11H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPLWLPNWOBXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 439.28 g/mol. The presence of the bromine atom at position 6 of the benzothiazole ring and the prop-2-ynyl group contributes to its unique reactivity and biological profile.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole scaffold exhibit notable antimicrobial activity. The incorporation of bromine and other substituents enhances this property. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds often fall within the range of 12.5–100 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of this compound has been explored through various in vitro assays. For example, compounds derived from benzothiazole have demonstrated cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (K562). One study reported that specific derivatives exhibited IC50 values as low as 140 nM against these cell lines, indicating strong potential for further development into therapeutic agents .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific biological targets such as enzymes or receptors. Molecular docking studies suggest that this compound may bind effectively to active sites on these targets, potentially inhibiting their activity and disrupting disease pathways .
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives based on the benzothiazole framework. These investigations have revealed a structure–activity relationship (SAR) that underscores the importance of specific substituents in enhancing biological activity. For example:
| Compound | Activity Type | IC50 Value | Target |
|---|---|---|---|
| Compound A | Antibacterial | 50 μg/mL | E. coli |
| Compound B | Anticancer | 140 nM | MCF-7 |
| Compound C | Antifungal | 25 μg/mL | Candida albicans |
The data indicate that modifications to the benzothiazole structure can significantly influence both potency and selectivity against various biological targets .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of benzothiazole derivatives for their antimicrobial properties using standard methods such as the broth microdilution technique. The results showed that certain derivatives had superior activity compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents in treating infections .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of synthesized benzothiazole derivatives on human cancer cell lines using MTT assays. The findings demonstrated that several compounds induced significant cell death at micromolar concentrations, supporting further investigation into their mechanisms of action .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
The benzothiazole scaffold is prevalent in numerous antibiotics. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide may also possess significant antimicrobial properties.
Anticancer Potential
Studies have highlighted the anticancer potential of benzothiazole derivatives. The presence of the bromine atom may enhance the compound's interaction with cancer cell targets, potentially leading to apoptosis or growth inhibition in tumor cells.
Synthetic Applications
The compound can serve as an intermediate in organic synthesis. Its unique structure allows for:
- Formation of New Derivatives : The bromine atom can be substituted with other functional groups to create novel compounds with tailored biological activities.
- Catalytic Reactions : It may act as a catalyst or reactant in various organic transformations due to its reactive alkyne group.
Case Studies
Several studies have explored the applications of similar compounds, providing insights into their potential uses:
- Antimicrobial Testing : A study on related benzothiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results suggest that modifications to the benzothiazole structure can enhance efficacy.
- Cancer Cell Line Studies : Research involving benzothiazole derivatives showed promising results in inhibiting proliferation in various cancer cell lines. The mechanism often involves disruption of cellular signaling pathways critical for cancer growth.
- Synthesis of Novel Compounds : A synthetic route involving (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) has been developed to produce derivatives with improved solubility and bioavailability for pharmaceutical applications .
Comparison with Similar Compounds
Substituent Variations in Benzothiazole Carboxamides
highlights benzothiazole carboxamides with varying substituents on the thiazolidinone ring. Key examples include:
| Compound ID | Substituent(s) | Yield | Key Spectral Data (IR/NMR) |
|---|---|---|---|
| 4g | 4-Chlorophenyl | 70% | IR: 1705 cm⁻¹ (C=O); NMR: δ 7.8–7.2 (Ar) |
| 4h | 2,6-Difluorophenyl | 60% | IR: 1698 cm⁻¹ (C=O); NMR: δ 7.6–7.0 (Ar) |
| 4i | 2-Chloro-6-fluorophenyl | 37% | IR: 1710 cm⁻¹ (C=O); NMR: δ 7.9–7.1 (Ar) |
| 4j | 2,6-Dichlorophenyl | N/A | Molecular formula: C₁₆H₁₀Cl₂N₂O₂S |
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The bromo substituent in the target compound contrasts with chloro/fluoro groups in analogs. EWGs enhance electrophilicity but may reduce solubility compared to electron-donating groups.
- Synthetic Efficiency : Higher yields (e.g., 70% for 4g vs. 37% for 4i) correlate with less steric hindrance from substituents. The target compound’s propynyl group may introduce steric challenges, though yield data are unavailable .
- Spectral Trends : All compounds show strong C=O stretches (~1700 cm⁻¹), confirming carboxamide integrity. Aromatic proton shifts (δ 7.0–7.9 ppm) reflect substituent electronic effects.
Thiadiazol-2-ylidene Derivatives
describes thiadiazole-based analogs, such as N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g):
- Yield : 82% (EtOH/Dioxane), significantly higher than many benzothiazole derivatives.
- Functional Groups: A dimethylamino-acryloyl group introduces dual carbonyl peaks (IR: 1690, 1638 cm⁻¹) and enhances conjugation.
- Mass Spec : m/z 392 (M⁺), with fragmentation patterns distinct from benzothiazole analogs.
Comparison with Target Compound :
- Heterocyclic Core : Thiadiazole vs. benzothiazole alters ring aromaticity and electronic distribution. Thiadiazoles may offer better metabolic stability but reduced π-stacking capacity.
- Substituent Impact: The target’s bromo and propynyl groups contrast with the methyl and dimethylamino groups in 4g, affecting reactivity and solubility profiles .
Structural Similarity Analysis
Using chemoinformatic metrics (), the Tanimoto coefficient and other similarity indices quantify structural divergence:
- Tanimoto Coefficient : Likely low due to differences in core heterocycles (benzothiazole vs. thiadiazole).
- Substituent-Based Metrics : The bromo and propynyl groups in the target compound are rare in analogs, reducing similarity scores.
- Binary Fingerprinting : Functional groups (C=O, Br, alkyne) dominate the target’s fingerprint, distinguishing it from chloro/fluoro-dominated analogs .
Q & A
Q. Characterization :
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm stereochemistry (Z-configuration) and regioselectivity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystalline) to resolve spatial arrangement of the propynyl and bromo groups .
Basic: What biological activities are associated with this compound, and how are they assessed?
Preliminary studies on structurally analogous benzothiazoles suggest potential antimicrobial , anticancer , and enzyme inhibitory activities. Methodologies include:
- In vitro cytotoxicity assays (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases to evaluate binding affinity (Kᵢ) .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced: How can reaction yields be optimized for the prop-2-yn-1-yl substitution step?
The propynyl group’s introduction is sensitive to steric hindrance and solvent polarity. Optimization strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the thiazole nitrogen .
- Catalyst addition : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation under mild conditions (40–60°C) .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the Z-isomer, confirmed via NOE NMR .
Advanced: How do structural modifications (e.g., bromo vs. other halogens) influence bioactivity?
Q. Structure-activity relationship (SAR) insights :
- Bromo substituent : Enhances lipophilicity and π-stacking interactions with hydrophobic enzyme pockets, improving inhibitory potency against kinases .
- Prop-2-yn-1-yl group : Introduces rigidity, stabilizing the Z-configuration and reducing metabolic degradation .
- Dihydrodioxine moiety : Modulates solubility; replacing it with a sulfonamide decreases logP but may reduce membrane permeability .
Q. Methodology :
- Comparative bioassays : Test halogen-substituted analogs (Cl, F, I) under identical conditions to quantify potency shifts .
- Molecular docking : Simulate interactions with target proteins (e.g., EGFR) using software like AutoDock Vina to rationalize SAR .
Advanced: How can computational methods resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values or selectivity profiles may arise from assay variability or impurity artifacts. Strategies include:
- Molecular dynamics simulations : Assess binding stability over time (50–100 ns trajectories) to identify key residues driving activity .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., PubChem BioAssay data) to identify outliers .
- Purity validation : Re-test compounds with ≥98% purity (HPLC) under standardized assay protocols .
Advanced: What are unresolved mechanistic questions about this compound’s interaction with DNA repair pathways?
Hypotheses from related benzothiazoles suggest PARP-1 or ATM kinase inhibition. Research gaps include:
- Target identification : Use CRISPR-Cas9 knockout models to validate dependency on specific DNA repair genes .
- Cellular imaging : Confocal microscopy with fluorescent probes (e.g., γH2AX staining) to visualize DNA damage response .
- Proteomics : SILAC-based quantification to identify differentially expressed proteins post-treatment .
Advanced: What novel derivatives could improve pharmacokinetic properties?
Q. Design strategies :
- Prodrugs : Introduce hydrolyzable esters at the carboxamide to enhance oral bioavailability .
- PEGylation : Attach polyethylene glycol to the propynyl group to increase aqueous solubility .
- Heterocycle replacement : Substitute dihydrodioxine with pyran or morpholine rings to modulate logD .
Q. Synthetic routes :
- Click chemistry for triazole-linked derivatives .
- Suzuki-Miyaura coupling to diversify the aryl substituents .
Advanced: How to address discrepancies in reported synthetic yields for the final coupling step?
Contradictions arise from varying activation reagents or moisture sensitivity. Solutions:
- Reagent comparison : Test DCC, EDC, and HATU for carboxamide activation, monitoring by TLC .
- Inert conditions : Use Schlenk lines or gloveboxes to prevent hydrolysis of intermediates .
- Yield optimization : Employ Design of Experiments (DoE) to model temperature, solvent, and stoichiometry effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
